1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea
Description
1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound that features a urea linkage
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-5-22(6-2)10-9-20-19(25)21-16-12-18(24)23(13-16)17-8-7-14(3)15(4)11-17/h7-8,11,16H,5-6,9-10,12-13H2,1-4H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRUMMCUKWCGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of γ-Amino Acids
Pyrrolidinones are commonly synthesized via cyclization of γ-amino acids or their esters. For example, γ-keto acids treated with ammonium acetate undergo intramolecular condensation to form pyrrolidin-2-ones. Adapting this, 3,4-dimethylphenylacetonitrile could be hydrolyzed to the corresponding acid, converted to a γ-keto ester, and cyclized with ammonia:
$$
\text{3,4-Dimethylphenylacetonitrile} \xrightarrow{\text{Hydrolysis}} \text{γ-Keto Acid} \xrightarrow[\text{Condensation}]{NH_3} \text{1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-amine}
$$
Michael Addition-Cyclization
Alternatively, a Michael addition of acrylonitrile to a 3,4-dimethylphenyl-substituted enamine, followed by hydrolysis and cyclization, could yield the pyrrolidinone. This method offers control over stereochemistry but requires careful optimization of reaction conditions.
Urea Bond Formation Strategies
Carbamoyl Chloride-Mediated Coupling
Reacting 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-amine with 2-(diethylamino)ethyl isocyanate represents a direct route. However, isocyanates are hazardous, prompting alternative approaches using in situ-generated carbamoyl chlorides. For instance, treatment of 2-(diethylamino)ethylamine with phosgene or triphosgene generates the corresponding carbamoyl chloride, which reacts with the pyrrolidinone amine:
$$
\text{R-NH}2 + \text{Cl}3C-O-C(=O)-Cl} \rightarrow \text{R-NH-C(=O)-Cl} \xrightarrow{\text{Pyrrolidinone Amine}} \text{Urea}
$$
Example Protocol :
- Dissolve 2-(diethylamino)ethylamine (1.0 eq) in dichloromethane under nitrogen.
- Add triphosgene (0.33 eq) at 0°C, stir for 1 h.
- Introduce 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-amine (1.0 eq) and triethylamine (2.0 eq).
- Warm to room temperature, stir for 12 h.
- Quench with water, extract organic layer, and purify via column chromatography.
Carbonyldiimidazole (CDI)-Assisted Coupling
CDI activates amines for urea formation without hazardous intermediates. A one-pot reaction involves sequential addition of both amines to CDI:
$$
\text{CDI} + \text{Pyrrolidinone Amine} \rightarrow \text{Imidazole Urea Intermediate} \xrightarrow{\text{2-(Diethylamino)ethylamine}} \text{Target Urea}
$$
Example Protocol :
- Add CDI (1.1 eq) to a solution of 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-amine (1.0 eq) in THF.
- Stir at 25°C for 2 h.
- Add 2-(diethylamino)ethylamine (1.2 eq), stir for 24 h.
- Concentrate, wash with NaHCO₃, and recrystallize from ethanol.
Alternative Pathways
Imidazolium Salt Activation
Patent literature describes imidazolium salts (e.g., 1-[(N-ethyl-methylamino)carbonyl]-3-methyl-1H-imidazolium iodide) for carbamate synthesis. Adapting this for urea formation, a custom imidazolium urea-forming reagent could be synthesized:
$$
\text{Imidazolium Reagent} + \text{Pyrrolidinone Amine} \rightarrow \text{Activated Intermediate} \xrightarrow{\text{2-(Diethylamino)ethylamine}} \text{Urea}
$$
This method offers mild conditions but requires synthesizing specialized reagents.
Solid-Phase Synthesis
For high-throughput applications, immobilizing the pyrrolidinone amine on resin, followed by coupling with 2-(diethylamino)ethyl isocyanate and cleavage, could be explored. This approach facilitates purification but may lower yields.
Optimization and Challenges
Solvent and Base Selection
Regioselectivity
Urea formation between two amines risks oligomerization. Using a stepwise protocol (e.g., CDI activation followed by amine addition) minimizes this.
Purification
Liquid-liquid extraction (pH-dependent partitioning) and recrystallization from ethanol/water mixtures are effective.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or urea moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: May yield corresponding ketones or carboxylic acids.
Reduction: Can produce amines or alcohols.
Substitution: Results in various substituted urea derivatives.
Scientific Research Applications
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It can be utilized to create various derivatives through substitution reactions, oxidation, and reduction processes. These derivatives may possess unique properties suitable for further applications in chemical research.
Biochemical Probes
In biological research, 1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea has been investigated as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a candidate for studying biological pathways and mechanisms.
Pharmacological Research
The compound has potential pharmacological applications, particularly in drug discovery. Preliminary studies suggest it may exhibit activity against various cancer cell lines, indicating its possible role as an anticancer agent. Research into its mechanism of action is ongoing to elucidate how it affects cellular signaling pathways.
Material Science
Applications in material science include the development of new materials with tailored properties. The compound's unique structure allows for modifications that can enhance material characteristics such as durability and reactivity.
Case Studies
Several studies have highlighted the efficacy of urea derivatives similar to this compound:
- Antiproliferative Activity: A study demonstrated that urea derivatives exhibited significant antiproliferative activity against a range of cancer cell lines (NCI-60). Compounds similar to this urea were found to inhibit cell growth effectively at low concentrations .
- Mechanistic Insights: Research indicated that compounds with similar structures could modulate key signaling pathways involved in cell proliferation and survival . Understanding these mechanisms is crucial for developing targeted therapies.
Mechanism of Action
The mechanism by which 1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Diethylamino)ethyl)-3-(1-phenyl-5-oxopyrrolidin-3-yl)urea
- 1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
Uniqueness
1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea is unique due to the presence of the 3,4-dimethylphenyl group, which may impart distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C₁₈H₂₃N₃O
- Molecular Weight : 305.39 g/mol
- CAS Number : 341031-54-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission, which is particularly relevant in neurodegenerative diseases like Alzheimer's .
- Antitumor Activity : Research indicates that derivatives of this compound may exhibit antitumor properties by inhibiting specific pathways involved in cancer cell proliferation. For instance, studies have demonstrated that related compounds can significantly potentiate the antitumor effects of other chemotherapeutic agents when co-administered .
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter levels suggests potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative disorders.
Biological Activity Data
Table 1 summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
- In Vitro Studies : A study evaluated the inhibitory effect on AChE using various concentrations of the compound. Results indicated a dose-dependent inhibition, with significant effects observed at concentrations as low as 1 µM .
- In Vivo Studies : Animal models treated with this compound showed improved cognitive function and reduced tumor growth compared to control groups, suggesting its potential as a therapeutic agent in both neurodegenerative diseases and oncology .
- Clinical Implications : Ongoing clinical trials are investigating the safety and efficacy of this compound in humans, particularly for conditions like Alzheimer's disease and certain types of cancer. Preliminary results are promising but require further validation through larger-scale studies.
Q & A
Q. What are the recommended methodologies for synthesizing this compound?
The synthesis involves multi-step organic reactions:
- Precursor preparation : Start with the cyclization of γ-aminobutyric acid derivatives to form the 5-oxopyrrolidin-3-yl core .
- Substituent introduction : React the pyrrolidinone intermediate with 3,4-dimethylphenyl isocyanate to attach the aryl group. The diethylaminoethyl moiety is introduced via nucleophilic substitution or coupling reactions under anhydrous conditions .
- Urea linkage formation : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to connect the fragments, ensuring pH control (~7–8) to minimize side reactions .
Key validation : Monitor reaction progress via TLC or HPLC, and purify via column chromatography .
Q. How can the compound’s structural integrity be confirmed?
Employ a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Analyze aromatic protons (δ 6.8–7.2 ppm) and the urea carbonyl (δ ~155–160 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 413.2) .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Q. What preliminary assays are suitable for probing its mechanism of action?
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
- Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to evaluate affinity .
- Cellular viability : MTT assays in cancer cell lines (e.g., MCF-7) to screen for cytotoxicity .
Advanced Research Questions
Q. How can solubility and bioavailability be optimized for in vivo studies?
- Salt formation : Convert the diethylamino group to a hydrochloride salt to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the urea nitrogen for controlled release .
- Nanoparticle encapsulation : Use PEGylated liposomes to improve plasma stability .
Q. How to resolve contradictory bioactivity data across studies?
- Purity verification : Re-analyze batches via LC-MS to rule out impurities .
- Stereochemical analysis : Use chiral HPLC or X-ray crystallography to confirm the absence of enantiomeric interference .
- Target specificity profiling : Perform kinome-wide screening to identify off-target effects .
Q. What advanced analytical methods characterize degradation products?
- LC-MS/MS : Identify hydrolyzed fragments (e.g., cleaved urea bonds) under stressed conditions (pH 1–13) .
- 2D NMR (COSY, HSQC) : Map structural changes in degraded samples .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks to predict shelf-life .
Q. How to design structure-activity relationship (SAR) studies?
- Analog synthesis : Modify substituents (e.g., replace diethylamino with piperidine) and compare IC50 values .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity .
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., urea carbonyl) via docking simulations .
Q. What strategies assess in vivo toxicity?
- Acute toxicity : Administer escalating doses (10–100 mg/kg) in rodent models, monitoring organ histopathology .
- Genotoxicity : Perform Ames tests with S. typhimurium TA98/TA100 strains .
- Cardiotoxicity screening : Use hERG channel inhibition assays to evaluate arrhythmia risk .
Q. How to validate computational docking predictions experimentally?
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to purified protein targets .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution .
Q. What formulation challenges arise in preclinical development?
- pH-dependent degradation : Stabilize with buffering agents (e.g., citrate) in lyophilized formulations .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fractions and adjust dosing .
- Cross-species variability : Validate pharmacokinetics in both rodents and non-rodents .
Q. How to scale up synthesis without compromising yield?
- Continuous flow reactors : Optimize residence time and temperature for key steps (e.g., urea coupling) .
- Design of experiments (DoE) : Apply factorial designs to identify critical process parameters .
- Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
